benzyl 3-formyl-1H-indole-2-carboxylate
Description
Benzyl 3-formyl-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole scaffold substituted with a formyl group at the 3-position and a benzyl ester at the 2-position. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules. The 3-formyl group enhances reactivity, enabling condensation reactions for synthesizing diverse derivatives, while the benzyl ester serves as a protective group that can be selectively removed under mild conditions (e.g., hydrogenolysis) . This compound is pivotal in synthesizing aplysinopsin analogs, β-carbolines, and thiazolo-indole hybrids, which exhibit anticancer, neuroactive, and antimicrobial properties .
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
benzyl 3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13NO3/c19-10-14-13-8-4-5-9-15(13)18-16(14)17(20)21-11-12-6-2-1-3-7-12/h1-10,18H,11H2 |
InChI Key |
ADUVTTVGIIXNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzyl Indole-2-carboxylate
Benzyl indole-2-carboxylate is typically prepared via esterification of indole-2-carboxylic acid with benzyl bromide or benzyl alcohol. In a representative procedure:
-
Indole-2-carboxylic acid (10 mmol) is dissolved in anhydrous dimethylformamide (DMF, 20 mL).
-
Potassium hydroxide (12 mmol) is added, followed by benzyl bromide (12 mmol) dropwise under nitrogen.
-
The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.
-
Purification via silica gel chromatography (hexane/ethyl acetate = 3:1) yields benzyl indole-2-carboxylate in 85–92% yield .
Vilsmeier-Haack Reaction Conditions
The formylation step employs phosphorus oxychloride (POCl₃) and DMF to generate the reactive chloroiminium intermediate:
-
Benzyl indole-2-carboxylate (0.05 mol) is dissolved in DMF (20 mL).
-
POCl₃ (0.55 mol) is added dropwise at 0°C, followed by stirring at room temperature for 1 hour.
-
The reaction is quenched with crushed ice and neutralized with aqueous NaOH (4.8 M).
-
Extraction with dichloromethane and chromatography (DCM/hexane = 1:1) yields This compound in 74–88% yield .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C → Room Temperature | |
| Yield (Formylation Step) | 74–88% | |
| Purification Solvent | DCM/Hexane (1:1) |
Alternative Pathways: Friedel-Crafts Acylation and N-Dealkylation
Friedel-Crafts Acylation of Ethyl Pyrrole-2-carboxylate
A less common but viable route involves Friedel-Crafts acylation of ethyl pyrrole-2-carboxylate with phthalic anhydride, followed by cyclization and functional group modifications:
-
Ethyl pyrrole-2-carboxylate reacts with phthalic anhydride in the presence of AlCl₃ to form a keto-intermediate.
-
Cyclization under acidic conditions generates the indole core, which is subsequently benzylated and formylated.
This method is noted for its regioselectivity but requires stringent temperature control (−10°C to 0°C) to avoid side reactions.
N-Dealkylation of Protected Intermediates
In cases where the indole nitrogen is initially protected (e.g., with a benzyl group), selective N-dealkylation using aluminum chloride in anisole can yield the 1H-indole derivative. For example:
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N-Benzyl-3-formyl-indole-2-carboxylate (0.1 mol) is treated with AlCl₃ (0.3 mol) in anisole at room temperature for 6 hours.
-
The reaction selectively removes the N-benzyl group, yielding the target compound in 68–75% yield .
Optimization and Challenges
Solvent and Catalyst Effects
-
DMF vs. CH₃CN : DMF enhances electrophilic substitution in the Vilsmeier-Haack reaction but requires careful moisture control. Acetonitrile (CH₃CN) is preferred for Pd/Cu-catalyzed couplings but shows lower formylation efficiency.
-
Catalysts : Palladium chloride (PdCl₂) and copper acetate (Cu(OAc)₂) improve yields in multi-component reactions but increase complexity.
Functional Group Compatibility
-
The benzyl ester group remains stable under Vilsmeier-Haack conditions but hydrolyzes in strong acidic or basic media.
-
N-Substituents : Unprotected indole nitrogen (1H) is critical for formylation regioselectivity; N-alkylation shifts reactivity to C2 or C4 positions.
Characterization and Analytical Data
Spectroscopic Profiles
Purity and Yield Comparisons
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Vilsmeier-Haack | 74–88 | ≥97 | |
| Friedel-Crafts Acylation | 60–68 | ≥95 | |
| N-Dealkylation | 68–75 | ≥90 |
Industrial and Scalability Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
benzyl 3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have significant biological activities and are used in further chemical synthesis .
Scientific Research Applications
benzyl 3-formyl-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of benzyl 3-formyl-1H-indole-2-carboxylate is best understood by comparing it to analogous indole derivatives. Below is a systematic analysis:
Structural Analogues
Physicochemical Properties
| Property | This compound | Ethyl 3-formyl-1H-indole-2-carboxylate |
|---|---|---|
| Solubility | Low in water, high in organic solvents | Moderate in organic solvents |
| Stability | Stable under acidic conditions | Prone to hydrolysis in strong base |
| Synthetic Versatility | Superior for lipophilic hybrids | Preferred for hydrophilic derivatives |
Key Research Findings
- Synthetic Efficiency : Ethyl 3-formyl-1H-indole-2-carboxylate achieves higher yields (>65%) in multicomponent reactions compared to benzyl analogs, which often require additional protection steps .
- Biological Superiority : Thiazolo-indole hybrids from benzyl derivatives exhibit broader spectrum anticancer activity but face challenges in solubility .
- Safety : Benzyl esters pose higher toxicity risks (e.g., respiratory irritation) compared to ethyl esters, as inferred from related compounds .
Q & A
Q. What are the standard synthetic routes for benzyl 3-formyl-1H-indole-2-carboxylate?
The compound is typically synthesized via formylation of benzyl indole-2-carboxylate using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). This method mirrors the formylation of ethyl indole-2-carboxylate, where the aldehyde group is introduced at the 3-position of the indole core . Reaction conditions (temperature, stoichiometry) must be optimized to avoid side products like 4-formyl isomers .
Q. Which spectroscopic techniques are essential for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, aldehyde C=O at ~2800 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and carbon backbone .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Confirms purity and stoichiometry .
Q. How can researchers optimize condensation reactions with nucleophiles?
Condensation with 2-thiohydantoins, rhodanine, or barbituric acid derivatives requires acetic acid/sodium acetate under reflux. Solvent polarity and catalyst (e.g., trifluoroacetic acid) influence reaction rates and yields. Insoluble products may require purification via sequential washing (water, ethanol, ether) .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities?
Single-crystal X-ray diffraction (e.g., using Nonius Kappa CCD diffractometers) combined with SHELX software (SHELXL for refinement) determines absolute configuration and intermolecular interactions. Hydrogen atoms are located via difference Fourier maps, and thermal parameters are refined anisotropically . Data are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .
Q. What strategies address regioselectivity challenges in β-carboline synthesis?
Electron-withdrawing groups (e.g., ethoxycarbonyl at the indole 2-position) can hinder cyclocondensation. Alternative routes involve activating the methyl group of 2-thiohydantoin derivatives to promote nucleophilic attack on the aldehyde, followed by acetic acid-mediated cyclization .
Q. How is stereochemical (Z/E) configuration confirmed in derivatives?
NOESY spectra detect spatial proximity between protons. For example, (Z)-configurations in azomethine imines show cross-peaks between the methylidene proton and adjacent methyl groups .
Q. What computational tools predict bioactivity of derivatives?
Molecular docking (e.g., AutoDock) and QSAR models analyze interactions with biological targets like benzodiazepine receptors. Substituent effects on indole rings are quantified to optimize binding affinity .
Q. How are contradictions in spectral data resolved?
Cross-validation using multiple techniques (e.g., HRMS for exact mass, 2D NMR for connectivity) and comparison with literature data (e.g., DENZO/SIR97 for crystallography) mitigate discrepancies .
Q. What role does solvent choice play in regioselective functionalization?
Polar aprotic solvents (e.g., DMF) stabilize intermediates in formylation, while acetic acid enhances protonation in cyclocondensation. Solvent-free conditions may reduce side reactions in microwave-assisted syntheses .
Q. How are derivatives evaluated for cytotoxicity or receptor binding?
- In vitro assays : MTT tests for cytotoxicity on cancer cell lines .
- Radioligand binding : Competitive displacement assays using [³H]-flunitrazepam for benzodiazepine receptor affinity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Derivative Synthesis
| Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Condensation with thiohydantoins | AcOH/NaOAc, reflux | 20–36% | |
| Rhodanine coupling | Ethanol, RT, catalytic TFA | 60–67% | |
| Azomethine imine formation | Anhydrous ethanol, trifluoroacetic acid | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
